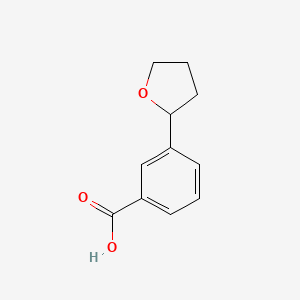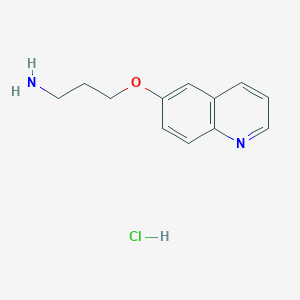
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Overview
Description
“3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” comprises a quinoline ring attached to a propan-1-amine via an ether linkage . The hydrochloride indicates the presence of a chloride ion, which likely associates with the amine group to form a salt.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” are not fully detailed in the literature. The compound has a molecular weight of 238.71 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives have been identified as effective anticorrosive agents for metallic surfaces. Their ability to form highly stable chelating complexes with metal atoms through coordination bonding makes them suitable for protecting metals against corrosion. This property is particularly important in the development of new materials and coatings for industrial applications (Verma, Quraishi, & Ebenso, 2020).
Immune Response Modifiers
Imiquimod and its analogs, which include quinoline derivatives, act as immune response modifiers. They are known for their ability to induce the production of cytokines, such as IFN-α, -β, and various interleukins, without inherent antiviral or antiproliferative activity in vitro. This makes them useful as topical agents for treating various cutaneous diseases, showcasing the therapeutic potential of quinoline derivatives in immunology and dermatology (Syed, 2001).
Antitumor and Antimicrobial Agents
Quinoline and quinazoline alkaloids have been the focus of significant research interest due to their antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. The discovery of quinine and camptothecin, two important quinoline alkaloids, has led to the development of new antimalarial and anticancer drugs, respectively. This highlights the role of quinoline derivatives in the discovery and development of new therapeutic agents (Shang et al., 2018).
Neuroprotective Agents
The kynurenine pathway of tryptophan metabolism involves quinolinic acid, a potent neurotoxin with free radical-producing properties, and kynurenic acid, a neuroprotectant. The balance between these substances in the brain is of interest for developing treatments for neurological disorders, indicating the potential of quinoline derivatives in neuroprotection and the treatment of neurodegenerative diseases (Vámos et al., 2009).
Green Chemistry Approaches
The synthesis of quinoline and its derivatives using green chemistry principles is an area of growing interest. Efforts to reduce the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline scaffolds are critical for environmental sustainability and safety. This reflects the broader application of quinoline derivatives in sustainable chemical practices (Nainwal et al., 2019).
Future Directions
The future directions for research on “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the interest in quinoline derivatives in medicinal chemistry, these compounds may have potential applications in drug development .
properties
IUPAC Name |
3-quinolin-6-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVTFARKNNAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
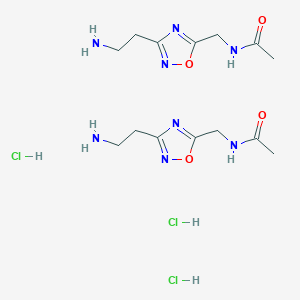
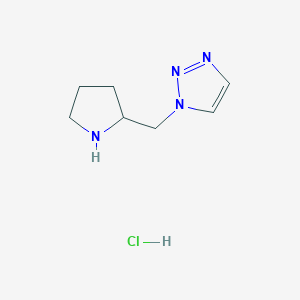
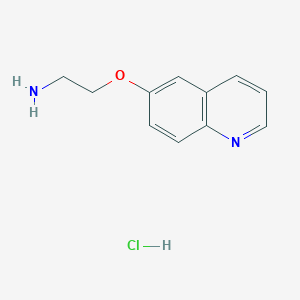
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
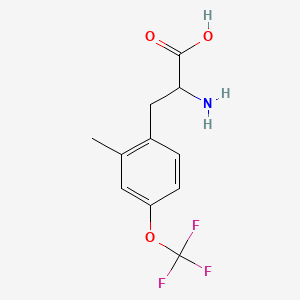
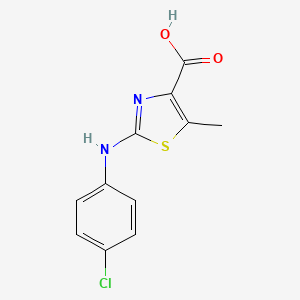
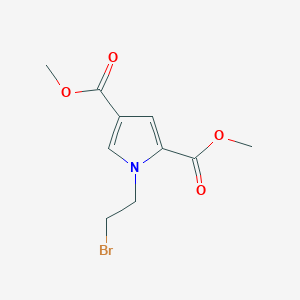
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
